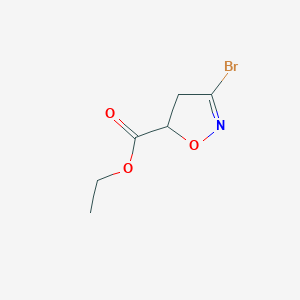
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate
Cat. No. B1400507
Key on ui cas rn:
823787-15-1
M. Wt: 222.04 g/mol
InChI Key: OXBIKTVOBKHIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08063224B2
Procedure details


A mixture of ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate (6.2 g, 28 mmol) and a solution of 2M ammonia in MeOH (56 mL) was stirred at room temperature for 1-2 h. Volatile materials were removed in vacuo to give the crude title compound as a white solid.
Quantity
6.2 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH2:6][CH:5]([C:7]([O:9]CC)=O)[O:4][N:3]=1.[NH3:12]>CO>[Br:1][C:2]1[CH2:6][CH:5]([C:7]([NH2:12])=[O:9])[O:4][N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NOC(C1)C(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Volatile materials were removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NOC(C1)C(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
